molecular formula C7H11Br3N2 B13472724 1-(4-Bromopyridin-2-yl)ethan-1-aminedihydrobromide

1-(4-Bromopyridin-2-yl)ethan-1-aminedihydrobromide

Katalognummer: B13472724
Molekulargewicht: 362.89 g/mol
InChI-Schlüssel: SWAHJMQBSDWAHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromopyridin-2-yl)ethan-1-aminedihydrobromide is a chemical compound with the molecular formula C7H9BrN2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromopyridin-2-yl)ethan-1-aminedihydrobromide typically involves the bromination of pyridine derivatives followed by amination. One common method involves the reaction of 4-bromopyridine with ethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Bromopyridin-2-yl)ethan-1-aminedihydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bromine substituent to other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution with an amine could produce a new amine derivative.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromopyridin-2-yl)ethan-1-aminedihydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-Bromopyridin-2-yl)ethan-1-aminedihydrobromide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes, binding to active sites and altering their activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Bromopyridin-2-yl)ethanone: Similar in structure but lacks the amine group.

    2-Pyridinemethanamine, 4-bromo-α-methyl: Another derivative with slight structural differences.

Uniqueness

1-(4-Bromopyridin-2-yl)ethan-1-aminedihydrobromide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications.

Eigenschaften

Molekularformel

C7H11Br3N2

Molekulargewicht

362.89 g/mol

IUPAC-Name

1-(4-bromopyridin-2-yl)ethanamine;dihydrobromide

InChI

InChI=1S/C7H9BrN2.2BrH/c1-5(9)7-4-6(8)2-3-10-7;;/h2-5H,9H2,1H3;2*1H

InChI-Schlüssel

SWAHJMQBSDWAHL-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=NC=CC(=C1)Br)N.Br.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.